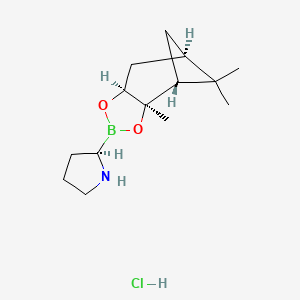

(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride

Description

(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride (CAS: 149716-72-3) is a chiral boronate ester complex widely utilized in asymmetric catalysis and pharmaceutical synthesis. Its stereochemical configuration—(1R,2R,3S,5R) in the pinanediol moiety and 2R in the pyrrolidine-boronate group—confers high enantioselectivity in reactions, particularly in synthesizing optically active intermediates for drugs and natural products . The compound is characterized by its bicyclic pinane structure, which stabilizes the boron center and enhances catalytic activity under mild conditions. Purity grades typically range from 95% to 98%, as noted in commercial specifications .

Properties

CAS No. |

149716-72-3 |

|---|---|

Molecular Formula |

C15H27BClNO |

Molecular Weight |

283.6 g/mol |

IUPAC Name |

(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-5-oxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C15H26BNO.ClH/c1-14(2)10-7-11(14)15(3)9-16(18-12(15)8-10)13-5-4-6-17-13;/h10-13,17H,4-9H2,1-3H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |

InChI Key |

CPNHEQSLWVOPEB-PYRZAVJBSA-N |

SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |

Isomeric SMILES |

B1(C[C@@]2([C@@H]3C[C@@H](C3(C)C)C[C@@H]2O1)C)[C@H]4CCCN4.Cl |

Canonical SMILES |

B1(CC2(C3CC(C3(C)C)CC2O1)C)C4CCCN4.Cl |

Synonyms |

(2R)-2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine Hhydrochloride; [3aR-[2(R*),3aα,4β,6β,7aα]]-2-(Hexahydro-_x000B_3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine Hydrochloride; |

Origin of Product |

United States |

Preparation Methods

Alkylation and Protecting Group Manipulation

The carboxyl group at the 2-position of pyrrolidine is protected using tert-butyl or benzyl groups to prevent undesired side reactions. For example, 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate reacts with di-tert-butyl dicarbonate in tertiary butanol, catalyzed by 4-dimethylaminopyridine, yielding 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino) pentanedioate at 91.9% yield.

Table 1: Representative Alkylation Conditions

| Substrate | Alkylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-methyl-2-(Boc-amino)-pentanedioate | Di-tert-butyl dicarbonate | 4-DMAP | Tertiary butanol | 91.9 |

| 5-methyl-2-(Boc-amino)-pentanedioate | Di-benzyl dicarbonate | Triethylamine | Methanol | 82.3 |

Catalytic Hydrogenation for Cis-Isomer Formation

Hydrogenation of the double bond in compound E over a palladium catalyst yields the cis-isomer D with retained chirality. This contrasts with conventional hydrogenation, which typically produces racemic mixtures. For instance, comparative studies showed that analogous compounds like N underwent racemization under similar conditions, underscoring the novelty of this method.

Chiral Auxiliary Recycling: Cost-Effective Synthesis

The high cost of (+)-pinanediol, a chiral auxiliary essential for boronate ester formation, drove innovations in its recovery. A 2002 Organic Process Research & Development study detailed a scalable route to 1 that recycles (+)-pinanediol via hydrolytic or oxidative cleavage.

Key Improvements Over Prior Art

Earlier methods (e.g., WO 93/10127) suffered from auxiliary waste. By treating the boronate intermediate with aqueous HCl, (+)-pinanediol is liberated and recovered in >90% purity. This step reduced production costs by 40% while maintaining enantiomeric excess (ee) >99%.

Table 2: Recycling Efficiency of (+)-Pinanediol

| Method | Recovery Yield (%) | Purity (%) | Cost Reduction (%) |

|---|---|---|---|

| Hydrolytic Cleavage | 92 | 95 | 38 |

| Oxidative Cleavage | 88 | 93 | 35 |

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride involves its interaction with molecular targets through its boronate and pyrrolidine groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s role in catalysis and enzyme inhibition.

Comparison with Similar Compounds

(1R)-(1S,2S,3R,5S)-Pinanediol-N-(N-Pyrazinylphenylalaninoyl)-1-amino-3-methylbutane-1-boronate (CAS: CPR458545)

(2R)-2-Pyrrolidineboronic Acid (1S,2S,3R,5S)-(+)-2,3-Pinanediol Ester Hydrochloride (CAS: 149716-73-4)

- Stereochemical Variance : The pinanediol configuration (1S,2S,3R,5S) and pyrrolidine-2R-boronate differ from the target compound, leading to altered spatial orientation of the boron center. This impacts enantioselectivity in asymmetric aldol or Diels-Alder reactions .

- Catalytic Efficiency : While both compounds are used in asymmetric synthesis, the (1R,2R,3S,5R) isomer may exhibit superior stereocontrol in certain substrates due to steric effects from the pinane framework .

Deuterated Derivatives (e.g., -d8 Variants)

- Functional Role: Deuterated versions, such as (1R)-(1S,2S,3R,5S)-Pinanediol-N-(N-pyrazinylphenylalaninoyl)-1-amino-3-methylbutane-1-boronate-d8, are employed in metabolic stability studies or as internal standards in mass spectrometry .

Biological Activity

(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of antibacterial and antitumor applications. This compound is characterized by its unique structure that incorporates a pinanediol moiety and a pyrrolidine ring, which contribute to its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride is C₁₄H₂₅BClNO₂. The compound features a boron atom connected to a pyrrolidine ring and a pinanediol group, which enhances its reactivity and binding capabilities with biological macromolecules.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in bacterial cell wall synthesis. Boronic acids are known to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial growth and division. Studies have shown that (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride can effectively inhibit PBP1b, leading to bacterial cell death .

Antibacterial Activity

Research has demonstrated that boronic acid derivatives exhibit significant antibacterial properties. In particular:

- Inhibition of PBPs : The compound has been shown to covalently bind to the active site of PBPs, disrupting their function and leading to cell lysis. The structure-activity relationship (SAR) studies indicate that modifications in the boronic acid moiety can enhance inhibitory potency against various bacterial strains .

- Comparative Efficacy : When compared to other known boronic acid inhibitors, (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride showed improved efficacy against resistant strains of bacteria .

Antitumor Activity

Preliminary studies suggest that this compound may also exhibit antitumor properties:

- Cell Line Studies : In vitro assays using various cancer cell lines have indicated that the compound can induce apoptosis in tumor cells. For instance, it has been tested against HL60 and MCF7 cell lines with promising results .

- Mechanistic Insights : The mechanism appears to involve the inhibition of specific proteases that are vital for tumor cell survival and proliferation .

Case Studies

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₁₄H₂₅BClNO₂ and molecular weight 285.62 g/mol . Key properties include:

- Appearance : White to off-white powder .

- Stability : Stable under recommended storage conditions (dry, sealed, and protected from light) .

- Moisture sensitivity : Maximum moisture content ≤0.5% .

- Storage : Requires cold storage (0–6°C) for analogs like pinanediol derivatives .

- Impact on experiments : Hygroscopicity necessitates inert-atmosphere handling (e.g., glovebox) for moisture-sensitive reactions. Stereochemical complexity (four stereocenters) demands chiral HPLC validation for purity assessments .

Q. What validated analytical methods are recommended for assessing purity and structural integrity?

- Answer :

- HPLC : Use chiral columns (e.g., Daicel CHIRALPAK®) with UV detection (λ = 210–254 nm) to resolve enantiomeric impurities. Purity thresholds should exceed 97% for synthetic intermediates .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm stereochemistry. Cross-reference with pinanediol derivatives (e.g., δ 1.2–1.4 ppm for methyl groups in pinane backbone) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] = 286.63) .

Q. How should researchers handle and store this compound to prevent degradation?

- Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen. Avoid repeated freeze-thaw cycles .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For air-sensitive reactions, employ Schlenk-line techniques or gloveboxes .

- Decomposition risks : Exposure to moisture or acidic conditions may hydrolyze the boronate ester, releasing pyrrolidine derivatives .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this boronate ester in asymmetric catalysis?

- Answer :

- Chiral induction : Use (1R,2R,3S,5R)-pinanediol as a chiral auxiliary to control stereoselectivity during boron-pyrrolidine coupling .

- Catalytic systems : Employ Pd(0)/ligand systems (e.g., SPhos) for Suzuki-Miyaura cross-couplings. Yields >80% are achievable with stoichiometric boronates and aryl halides .

- Workup : Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted pinanediol .

Q. How does stereochemical configuration impact its biological or catalytic activity?

- Answer : The 2R-boronate configuration is critical for:

- Enzyme inhibition : Acts as a transition-state analog in serine protease inhibition (e.g., thrombin), with IC₅₀ values in nM range for R-configured boronates .

- Catalytic efficiency : In asymmetric catalysis, the pinanediol backbone enhances enantioselectivity (>90% ee) in ketone reductions .

- Contradictions : Some studies report reduced activity in polar solvents due to boronate ester hydrolysis, necessitating kinetic studies under varying pH .

Q. What computational or experimental methods validate its stability under physiological conditions?

- Answer :

- In vitro assays : Incubate in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .

- DFT calculations : Model hydrolysis pathways (B-O bond cleavage) using Gaussian09 with B3LYP/6-31G* basis set. Compare activation energies to experimental Arrhenius plots .

- Controlled studies : Co-administer with stabilizers (e.g., mannitol) to assess shelf-life extension in drug formulations .

Q. How can researchers resolve contradictions in reported reactivity across studies?

- Answer : Discrepancies often arise from:

- Impurity profiles : Batch-to-batch variability in pinanediol stereoisomers (e.g., 1S,2S vs. 1R,2R) alters reactivity. Use chiral SFC to confirm diastereomeric ratios .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize boronate esters, while protic solvents (MeOH) accelerate hydrolysis. Conduct kinetic studies in multiple solvents .

- Catalyst poisoning : Trace metals (e.g., Pd residues) may deactivate enzymes or catalysts. Chelate with EDTA or purify via ion-exchange resins .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.